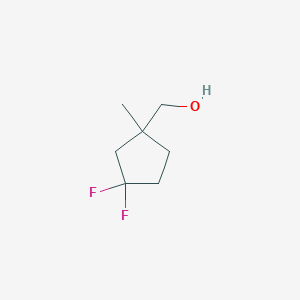
(3,3-Difluoro-1-methylcyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Difluoro-1-methylcyclopentyl)methanol: is a fluorinated organic compound characterized by a cyclopentyl ring with two fluorine atoms and a methanol group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-methylcyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol followed by methylation. One common method is the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms. Subsequent methylation can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
(3,3-Difluoro-1-methylcyclopentyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involving the fluorine atoms can lead to the formation of different fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various fluorinated derivatives.
Applications De Recherche Scientifique
(3,3-Difluoro-1-methylcyclopentyl)methanol: has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorination on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism by which (3,3-Difluoro-1-methylcyclopentyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the binding affinity and selectivity of the molecule towards specific biological targets, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
(3,3-Difluoro-1-methylcyclopentyl)methanol: can be compared with other similar compounds, such as:
3,3-Difluorocyclopentanol: Similar structure but lacks the methyl group.
1-Methylcyclopentanol: Similar structure but lacks fluorine atoms.
3,3-Difluoromethylcyclopentanol: Similar structure but with a different arrangement of fluorine atoms.
Uniqueness: The presence of both fluorine atoms and a methyl group in this compound gives it unique chemical and physical properties compared to its analogs, making it valuable in various applications.
Propriétés
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWEXBHWKIXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
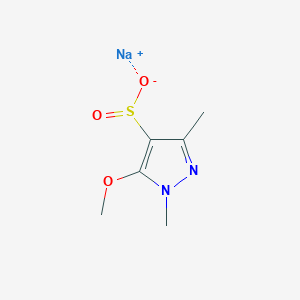
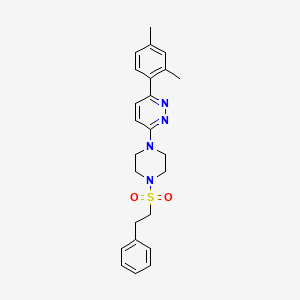
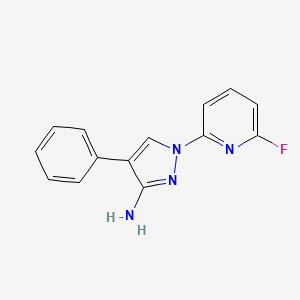

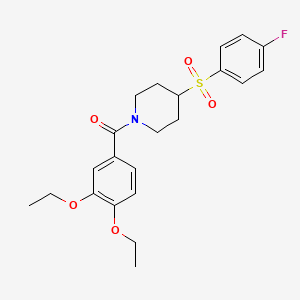
![N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2905585.png)

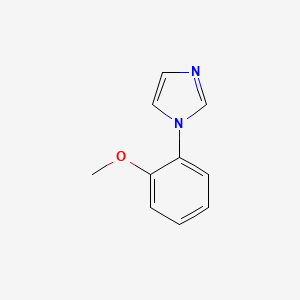
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
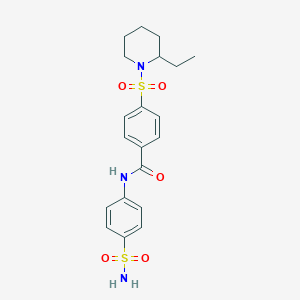

![7-tert-butyl-4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2905596.png)
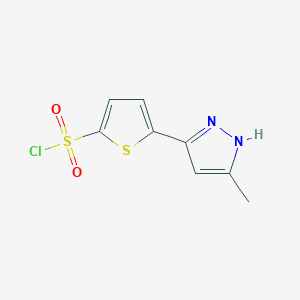
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2905599.png)
